molecular formula C15H11Cl2NO3 B1235407 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate

Cat. No.: B1235407
M. Wt: 324.2 g/mol
InChI Key: BWSJXFPGAQJCJD-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,5,6,7-tetrahydro-1-benzofuran-4-one in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichlorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzoyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(2,4-Dichlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene
  • 4-{[(2,4-Dichlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzopyran

Uniqueness

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate

InChI

InChI=1S/C15H11Cl2NO3/c16-9-4-5-10(12(17)8-9)15(19)21-18-13-2-1-3-14-11(13)6-7-20-14/h4-8H,1-3H2/b18-13-

InChI Key

BWSJXFPGAQJCJD-AQTBWJFISA-N

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C1

SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C1

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate
Reactant of Route 2
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate
Reactant of Route 4
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.